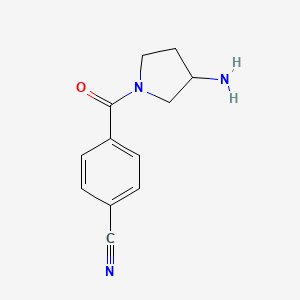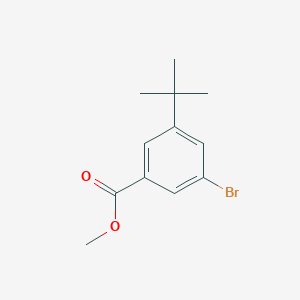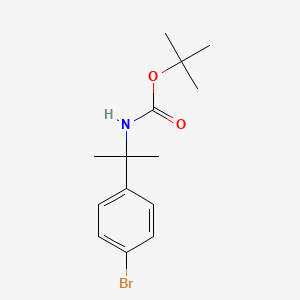
tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate
Übersicht
Beschreibung
“tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate” is a chemical compound with the CAS Number: 214973-83-8 . It has a molecular weight of 314.22 and its IUPAC name is tert-butyl 1-(4-bromophenyl)-1-methylethylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20BrNO2/c1-13(2,3)18-12(17)16-14(4,5)10-6-8-11(15)9-7-10/h6-9H,1-5H3,(H,16,17) . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored sealed and dry at a temperature between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Organic Chemistry
- Synthesis Processes : The compound has been utilized in the synthesis of lymphocyte function-associated antigen 1 inhibitors, involving Kulinkovich–Szymoniak cyclopropanation and in situ amide formation (Li et al., 2012).
- Characterization Using NMR : 2D heteronuclear NMR experiments have been applied for structural characterization of tert-butyl carbamate derivatives, showcasing their utility in analytical chemistry (Aouine et al., 2016).
Application in Medicinal Chemistry and Drug Synthesis
- Antimicrobial Agent Synthesis : The compound has been used in the synthesis of azetidines, showing potential as antimicrobial agents (Doraswamy & Ramana, 2013).
- Proteasome Inhibitor Synthesis : It has been employed in the synthesis of (+)-lactacystin, a potent proteasome inhibitor (Ooi et al., 2004).
Chemical Protection and Activation
- Safety-Catch Nitrogen Protecting Group : The compound has been developed as a safety-catch amine protection group, demonstrating its role in protecting functional groups in organic synthesis (Surprenant & Lubell, 2006).
Other Chemical Applications
- Vanadium(V) Complexes Synthesis : It plays a role in the synthesis of oxidovanadium(V) complexes, contributing to inorganic and coordination chemistry (Back et al., 2012).
- Chiral Stationary Phase for HPLC : The compound is used in creating chiral stationary phases for high-performance liquid chromatography (HPLC), highlighting its application in chromatographic techniques (Li et al., 2009).
- Organic Photovoltaic Materials : It is a precursor in the production of organic photovoltaic materials, signifying its role in materials science (Chmovzh & Rakitin, 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(4-bromophenyl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-13(2,3)18-12(17)16-14(4,5)10-6-8-11(15)9-7-10/h6-9H,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWJIFNNVRMXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


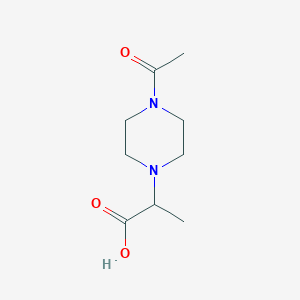
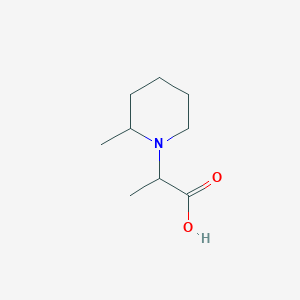
![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1369766.png)
![5,6-Dimethylbenzo[d]thiazole-2-thiol](/img/structure/B1369776.png)
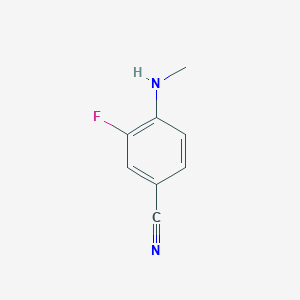
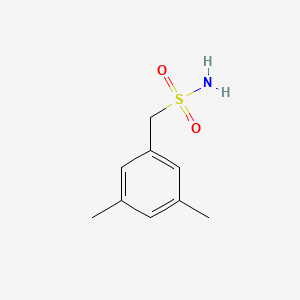
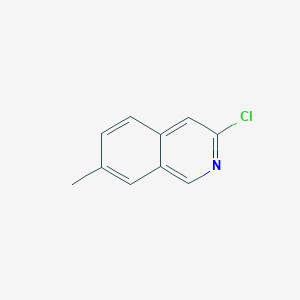
![Tert-butyl 4-(6-bromothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1369786.png)
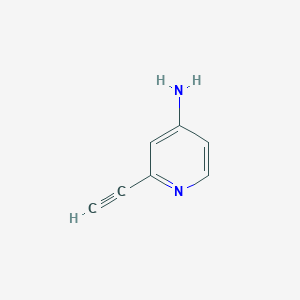
![Tert-butyl[3-(2-amino-5-chlorophenoxy)benzyl]carbamate](/img/structure/B1369794.png)
![Ethyl[4-(2-oxopyrrolidin-1-yl)phenyl]acetate](/img/structure/B1369795.png)
![Tert-butyl[3-(2-amino-5-hydroxyphenoxy)benzyl]carbamate](/img/structure/B1369796.png)
